1-Phenylpyrrolidine-2-carboxamide

Vue d'ensemble

Description

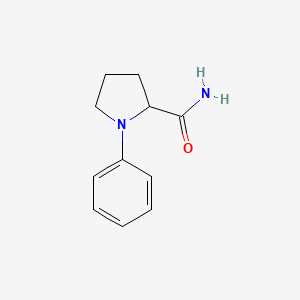

1-Phenylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Phenylpyrrolidine-2-carboxamide derivatives have been investigated for several therapeutic applications:

- HIV-1 Inhibitors: Certain derivatives, such as 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, show potential as non-nucleoside reverse transcriptase inhibitors for HIV-1 .

- P2X7 Receptor Antagonists: Pyroglutamide-based compounds, including (S)-N-(2,4-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-2-carboxamide, act as P2X7 receptor antagonists, which are implicated in reducing inflammation by inactivating the P2RX7 receptor . P2RX7 modulators are of interest for therapeutic applications related to inflammatory conditions .

- Cardiotonic Agents: 2-Phenylthiazolidine derivatives, including carboxamides, have shown cardiotonic activity. In particular, the conversion of thiazolidine to pyrrolidine rings affects positive inotropic activity .

- Notum Inhibitors: Optimization of 1-phenylpyrrolidine has led to the identification of compounds that inhibit Notum enzymatic activity. Notum is a negative regulator of Wnt signaling, and its inhibition can be achieved by small, drug-like molecules .

Drug Discovery

This compound scaffolds are utilized in drug discovery:

- Building Blocks: N-phenyl-1-sulfonyl-2-pyrrolidine carboxamides are used in creating libraries for drug discovery .

- Chemical Scaffolds: They serve as chemical scaffolds for identifying inhibitors of enzymes like Notum .

Bioactive Compounds

This compound is a component in synthesizing various bioactive compounds:

- Flavonoids: Flavonoids, which have a basic structural unit of 2-phenylchromone, are polyphenolic compounds with anti-inflammatory, antitumor, antiviral, and cardiovascular effects .

- Cocoa Polyphenols: Cocoa polyphenols, which include flavanols, can modify risk factors for chronic human conditions such as inflammation and high blood pressure .

Data Table: Applications and Activities of this compound Derivatives

Mécanisme D'action

The mechanism of action of 1-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Comparaison Avec Des Composés Similaires

N-Phenylpyrrolidine-2-carboxamide: Similar in structure but with different substituents on the pyrrolidine ring.

Phenylpiracetam: A nootropic compound with a similar pyrrolidine backbone but differing in pharmacological properties.

Oxadiazolo pyrrolidine carboxamides: These compounds are recognized as potent enoyl-acyl carrier protein reductase inhibitors and have antitubercular activity.

Uniqueness: 1-Phenylpyrrolidine-2-carboxamide is unique due to its specific structural features and its ability to participate in a variety of chemical reactions.

Activité Biologique

1-Phenylpyrrolidine-2-carboxamide, a compound belonging to the pyrrolidine alkaloid class, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits several significant biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antibacterial and Antifungal Properties : Research indicates that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its utility in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells, although further investigation is needed to elucidate its mechanisms.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing various signaling pathways. For instance:

- Calcineurin Inhibition : Some derivatives of this compound have been identified as calcineurin inhibitors, which are significant in the treatment of autoimmune diseases and organ transplant rejection .

- Targeting N-myristoyltransferase : Molecular docking studies have revealed that certain derivatives can bind effectively to N-myristoyltransferase (NMT), a critical enzyme in malaria parasites, demonstrating potential antimalarial properties .

Antiplasmodial Activity

A study synthesized several derivatives of pyrrolidine carboxamides, including this compound. These derivatives exhibited potent antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 µM. Notably, some compounds demonstrated antioxidant capabilities comparable to ascorbic acid .

Anti-inflammatory Potential

Research has highlighted the role of pyrrolidine derivatives in modulating inflammatory responses. A study indicated that these compounds could inhibit the production of pro-inflammatory cytokines by targeting pathways involving P2X7 receptors, which are implicated in various inflammatory diseases .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRXZLMOIBPKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378301-20-2 | |

| Record name | 1-phenylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.